![molecular formula C6H14ClNO2 B2879892 Methyl 2-(aminomethyl)butanoate hydrochloride CAS No. 448948-17-2](/img/structure/B2879892.png)
Methyl 2-(aminomethyl)butanoate hydrochloride
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Description
Methyl 2-(aminomethyl)butanoate hydrochloride , also known by its chemical formula C6H13NO2·HCl , is a compound with a molecular weight of 167.64 g/mol . It falls under the category of organic chemicals and is commonly used in research and pharmaceutical applications. The compound’s IUPAC name reflects its structure: methyl 2-(aminomethyl)butanoate hydrochloride .
Molecular Structure Analysis
The compound’s molecular structure consists of a butanoate group (a four-carbon chain) with an aminomethyl substituent attached to one of the carbon atoms. The hydrochloride salt forms due to the protonation of the amino group by hydrochloric acid. The three-dimensional arrangement of atoms influences its chemical properties and interactions .
Chemical Reactions Analysis
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In some cases, it acts as a precursor for the synthesis of other compounds. In others, it may exhibit biological activity, such as enzyme inhibition or receptor modulation. Further studies are needed to elucidate its precise mechanisms .
properties
IUPAC Name |
methyl 2-(aminomethyl)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXDWSIFCRKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)butanoate hydrochloride |
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